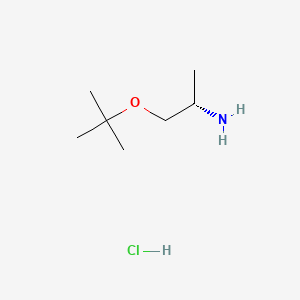![molecular formula C7H6ClN3O2S B6607596 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide CAS No. 2580233-98-1](/img/structure/B6607596.png)
6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide, also known as CPPS, is a synthetic compound that has been studied for its potential applications in a variety of scientific research fields. CPPS has been used as a research tool for its unique properties, including its ability to form a stable complex with metal ions, its aromatic nature, and its low toxicity.
Applications De Recherche Scientifique
6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide has been used for a variety of scientific research applications, including as a chelating agent, a ligand for metal ions, and as a reagent for organic synthesis. It has also been used in the development of novel drug delivery systems and as a tool for studying the structure and function of proteins.
Mécanisme D'action
6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide is able to form a stable complex with metal ions due to its electron-withdrawing sulfonamide group. This complex can then be used to study the structure and function of proteins. This compound can also be used to deliver drugs to specific target sites in the body, as it is able to bind to certain proteins and transport them to the desired location.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity in laboratory studies. It has been used as a chelating agent in a variety of biological systems and has been shown to have no adverse effects on the cells or organisms tested.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide in laboratory experiments is its low toxicity and its ability to form a stable complex with metal ions. However, it should be noted that this compound is not as stable as some other chelating agents and can be degraded by light and heat.
Orientations Futures
6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide has potential applications in a variety of fields, including drug delivery, protein structure and function studies, and organic synthesis. In addition, this compound could be used to develop new chelating agents and ligands for metal ions. Further research is needed to explore these potential applications.
Méthodes De Synthèse
6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide can be synthesized via a variety of methods. The most common method involves the reaction of pyridine-3-sulfonamide with chloroacetyl chloride in the presence of triethylamine. The reaction is typically conducted in a polar aprotic solvent such as dimethylformamide (DMF). The resulting product is a white solid that is soluble in water and organic solvents.
Propriétés
IUPAC Name |
6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O2S/c8-6-2-1-4-5(14(9,12)13)3-10-7(4)11-6/h1-3H,(H,10,11)(H2,9,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNHAZVERMKFNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)S(=O)(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.66 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
amine hydrochloride](/img/structure/B6607515.png)





![4H,5H,6H-pyrrolo[3,4-d][1,3]thiazol-2-amine dihydrochloride](/img/structure/B6607564.png)

![N-{3-aminobicyclo[1.1.1]pentan-1-yl}ethane-1-sulfonamide hydrochloride](/img/structure/B6607584.png)
![1-ethenyl-4-(iodomethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B6607589.png)
![tert-butyl 6-amino-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B6607595.png)


![6-(trifluoromethoxy)-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B6607633.png)
